1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a structurally complex molecule featuring a dihydroquinolin-4-one core. Key substituents include:
Properties
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O3S/c1-6-7-10-30-17-27(35(33,34)22-9-8-20(4)21(5)12-22)28(32)23-13-24(29)26(14-25(23)30)31-15-18(2)11-19(3)16-31/h8-9,12-14,17-19H,6-7,10-11,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOUPRXVXVUKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dihydroquinolin-4-one vs. Benzopyran-4-one
- Target Compound: The dihydroquinolin-4-one core provides a planar aromatic system with a ketone group, enabling hydrogen bonding and π-π interactions .
- Compound 3 (European Patent EP 94112509.8): Features a benzopyran-4-one core, which lacks the nitrogen atom in the quinoline ring. This difference may reduce basicity and alter binding modes in biological targets .
Table 1: Core Scaffold Comparison
| Feature | Target Compound | Compound 3 (EP 94112509.8) |
|---|---|---|
| Core Structure | Dihydroquinolin-4-one | Benzopyran-4-one |
| Aromatic System | Quinoline (N-containing) | Benzopyran (O-containing) |
| Ketone Position | Position 4 | Position 4 |
| Potential Bioactivity | Kinase inhibition, antimicrobial | Antioxidant, anti-inflammatory |
Substituent Analysis
Fluorine Substituents
Alkyl and Heterocyclic Groups
- 1-Butyl Group : Present in both the target compound and Compound 3, this substituent likely increases lipophilicity, favoring membrane penetration .
- 3,5-Dimethylpiperidin-1-yl vs. Pyrrolidin-1-yl: The target compound’s 3,5-dimethylpiperidine group offers greater steric bulk and conformational restriction compared to the pyrrolidine moiety in 1-tert-butyl-6-fluoro-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride (). This may enhance receptor selectivity but reduce synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
